N-(2,1,3-BENZOTHIADIAZOL-4-YL)-1-[2-(2-FLUOROPHENOXY)ACETYL]AZETIDINE-3-CARBOXAMIDE
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Overview
Description
N-(2,1,3-BENZOTHIADIAZOL-4-YL)-1-[2-(2-FLUOROPHENOXY)ACETYL]AZETIDINE-3-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiadiazole core, which is known for its stability and electronic properties, making it a valuable component in materials science and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-BENZOTHIADIAZOL-4-YL)-1-[2-(2-FLUOROPHENOXY)ACETYL]AZETIDINE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzothiadiazole core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The subsequent steps involve the introduction of the azetidine ring and the attachment of the fluorophenoxyacetyl group. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the efficiency of the synthesis process. Additionally, the use of high-throughput screening methods can help identify the most effective catalysts and reaction conditions for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-BENZOTHIADIAZOL-4-YL)-1-[2-(2-FLUOROPHENOXY)ACETYL]AZETIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, potentially altering the compound’s properties.
Reduction: This reaction can remove oxygen atoms or introduce hydrogen atoms, which can change the compound’s reactivity and stability.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions can vary widely depending on the desired outcome, but typically involve controlled temperatures and pressures to ensure the desired reaction proceeds efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions might produce compounds with additional oxygen-containing functional groups, while reduction reactions could yield more hydrogenated derivatives. Substitution reactions can result in a wide variety of products, depending on the nucleophile used.
Scientific Research Applications
N-(2,1,3-BENZOTHIADIAZOL-4-YL)-1-[2-(2-FLUOROPHENOXY)ACETYL]AZETIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties.
Biology: Its structural properties make it a candidate for studying interactions with biological molecules, potentially leading to the development of new drugs or diagnostic tools.
Medicine: The compound’s stability and reactivity could make it useful in the design of new pharmaceuticals, particularly those targeting specific molecular pathways.
Industry: Its electronic properties could be leveraged in the development of new materials for use in electronics or other high-tech applications.
Mechanism of Action
The mechanism of action of N-(2,1,3-BENZOTHIADIAZOL-4-YL)-1-[2-(2-FLUOROPHENOXY)ACETYL]AZETIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These interactions can influence various pathways within cells, potentially leading to changes in cellular behavior. For example, the compound might bind to specific proteins or enzymes, altering their activity and thereby affecting downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Benzothiadiazole derivatives: These compounds share the benzothiadiazole core and can have similar electronic properties, but differ in the functional groups attached to the core.
Fluorophenoxyacetyl derivatives: These compounds feature the fluorophenoxyacetyl group, which can impart unique properties related to fluorine’s high electronegativity and stability.
Azetidine derivatives: These compounds contain the azetidine ring, which can influence the compound’s reactivity and stability.
Uniqueness
N-(2,1,3-BENZOTHIADIAZOL-4-YL)-1-[2-(2-FLUOROPHENOXY)ACETYL]AZETIDINE-3-CARBOXAMIDE is unique in that it combines these three structural elements into a single molecule, resulting in a compound with a distinct set of properties
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O3S/c19-12-4-1-2-7-15(12)26-10-16(24)23-8-11(9-23)18(25)20-13-5-3-6-14-17(13)22-27-21-14/h1-7,11H,8-10H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQRCOTZZANRGTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)COC2=CC=CC=C2F)C(=O)NC3=CC=CC4=NSN=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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